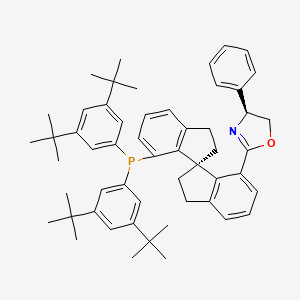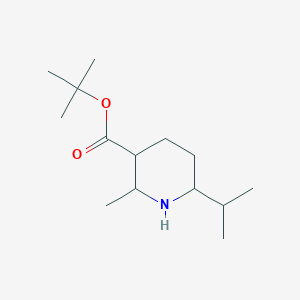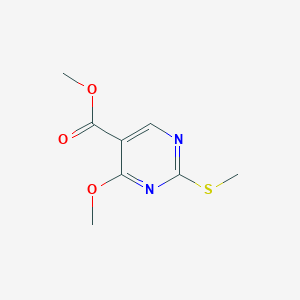
(Sa,S)-DTB-Ph-SIPHOX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Sa,S)-DTB-Ph-SIPHOX is a chiral ligand that has gained significant attention in recent years due to its potential applications in the field of asymmetric catalysis. The ligand is known for its ability to catalyze a variety of reactions, including hydrogenation, allylation, and cross-coupling, with high enantioselectivity. In
Wirkmechanismus
The mechanism of action of ((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX involves the coordination of the ligand to a metal center, followed by the activation of a substrate. The ligand's chiral nature allows for the selective activation of one enantiomer of the substrate, leading to the formation of a chiral product. The ligand's high selectivity is attributed to its ability to form a stable chelate with the metal center, which restricts the approach of the substrate to the metal center.
Biochemical and Physiological Effects:
((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX has not been extensively studied for its biochemical and physiological effects. However, the ligand's use in asymmetric catalysis suggests that it is relatively non-toxic and non-reactive towards biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX in lab experiments include its high enantioselectivity, broad substrate scope, and ease of synthesis. Additionally, the ligand is relatively stable and can be stored for extended periods without degradation. However, the ligand's limitations include its high cost and the need for specialized equipment to perform asymmetric catalysis.
Zukünftige Richtungen
For (((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX include the development of new applications in asymmetric catalysis. Additionally, the ligand's potential use in the synthesis of pharmaceutical intermediates suggests that further research is needed to explore its potential in drug discovery. The ligand's unique chiral properties also suggest that it may find applications in other fields, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of ((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX involves the reaction of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) with dibromomethane in the presence of sodium hydride. The resulting product is then treated with lithium aluminum hydride to yield the desired ligand. The synthesis method is relatively straightforward and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX has found extensive applications in asymmetric catalysis. The ligand has been used in numerous reactions, including hydrogenation, allylation, and cross-coupling, with high enantioselectivity. The ligand has been shown to be effective in the synthesis of various natural products, including alkaloids and terpenes. Additionally, ((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX has been used in the synthesis of pharmaceutical intermediates, such as chiral amino alcohols and beta-amino acids.
Eigenschaften
IUPAC Name |
bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAICRIWADNJH-JWRVDXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H64NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)


![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)

![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)
![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)